3-Chloro-4-methoxyphenethylamine
Overview
Description
3-Chloro-4-methoxyphenethylamine, also known as 2-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C9H12ClNO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxyphenethylamine is represented by the formula C9H12ClNO . The molecular weight of this compound is 222.11 .Physical And Chemical Properties Analysis
3-Chloro-4-methoxyphenethylamine is a solid at room temperature . It has a molecular weight of 222.11 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds similar to 3-Chloro-4-methoxyphenethylamine. For instance, 4-Hydroxy-3-methoxyphenethylamine hydrochloride was synthesized using vanillin and nitromethane, providing insights into the synthetic pathways that could be relevant for 3-Chloro-4-methoxyphenethylamine as well (Chen Wen-hua, 2006).
Chemical Reactions and Stability : Studies on similar compounds, such as the stability of UV filters in chlorinated water, which include methoxyphenethylamine derivatives, give an understanding of the chemical stability and reactivity of 3-Chloro-4-methoxyphenethylamine in different environments (Negreira et al., 2008).
Pharmacological Aspects
Metabolism and Biochemical Interactions : Research on the metabolism of phenethylamine derivatives by cytochrome P450 2D6, including methoxyphenethylamine, provides insights into how 3-Chloro-4-methoxyphenethylamine might interact with biological systems and be metabolized (Guengerich et al., 2002).
Analytical Techniques for Detection : Mass fragmentographic determination methods for similar compounds demonstrate the analytical techniques that can be used for the detection and analysis of 3-Chloro-4-methoxyphenethylamine in biological samples (Kilts et al., 1977).
Environmental Impact
- Soil Metabolism : Studies on the metabolism of similar chloro-methoxyaniline compounds in soil provide insights into the environmental impact and degradation pathways of 3-Chloro-4-methoxyphenethylamine in terrestrial ecosystems (Briggs & Ogilvie, 1971).
Photoreactivity
- Photochemical Reactions : Research on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine highlights the potential photoreactive nature of 3-Chloro-4-methoxyphenethylamine, which may be relevant in understanding its behavior under light exposure (Okuno & Yonemitsu, 1975).
Safety And Hazards
3-Chloro-4-methoxyphenethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJVQKSZWVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373987 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)ethanamine | |
CAS RN |
7569-87-1 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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